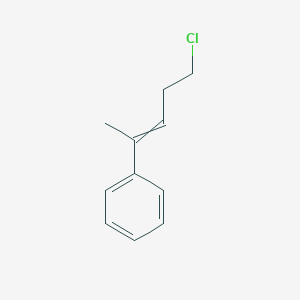
2-Fluoro-4-(iodomethyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(iodomethyl)-6-methoxyphenol is an organic compound that features a phenol ring substituted with fluorine, iodine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(iodomethyl)-6-methoxyphenol typically involves multiple steps. One common method includes the iodination of a fluorinated phenol derivative, followed by methylation. The reaction conditions often require the use of specific reagents such as iodine and methanol, and may involve catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(iodomethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine substituent can be reduced to form a hydrogenated product.
Substitution: The iodine group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
2-Fluoro-4-(iodomethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Fluoro-4-(iodomethyl)-6-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-iodoaniline
- 2-Fluoro-4-iodobenzonitrile
- 4-Fluoro-2-iodobenzoic acid
Uniqueness
2-Fluoro-4-(iodomethyl)-6-methoxyphenol is unique due to the presence of both fluorine and iodine substituents on the phenol ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. The methoxy group further adds to its distinctiveness by influencing its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
104716-75-8 |
|---|---|
Formule moléculaire |
C8H8FIO2 |
Poids moléculaire |
282.05 g/mol |
Nom IUPAC |
2-fluoro-4-(iodomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H8FIO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,4H2,1H3 |
Clé InChI |
RHWGORYYMHKAJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CI)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


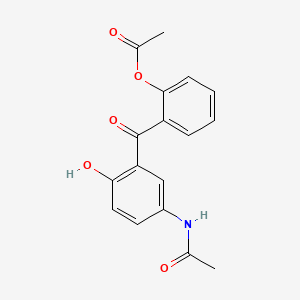
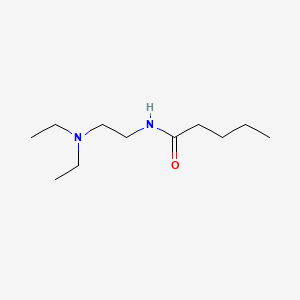
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
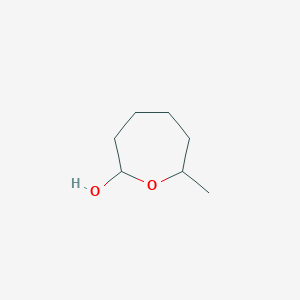
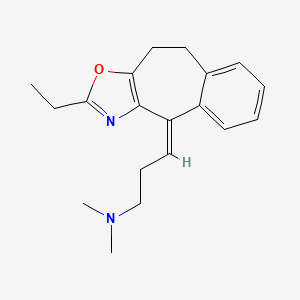




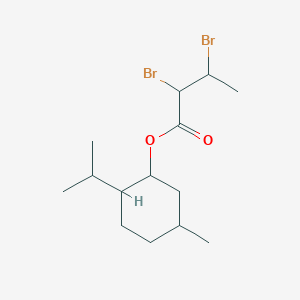
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
